molecular formula C22H21N3OS B2746286 (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 373371-07-4

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2746286
CAS No.: 373371-07-4
M. Wt: 375.49
InChI Key: IRQYCRVQIMGHIR-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This acrylonitrile derivative features a conjugated system with a thiazole ring substituted at the 4-position with a 4-ethoxyphenyl group and an (E)-configured acrylonitrile backbone. The 3-amino group is attached to a 3,4-dimethylphenyl moiety, contributing to its electronic and steric profile. Such structural features are common in fluorescent chemosensors and pharmaceutical intermediates due to their tunable conjugation and reactivity .

Properties

IUPAC Name

(E)-3-(3,4-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-4-26-20-9-6-17(7-10-20)21-14-27-22(25-21)18(12-23)13-24-19-8-5-15(2)16(3)11-19/h5-11,13-14,24H,4H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQYCRVQIMGHIR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole moiety linked to an acrylonitrile group and substituted phenyl rings. The structural formula can be represented as follows:

C19H20N2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{S}

Anticancer Properties

Recent studies have indicated that compounds with thiazole rings exhibit significant anticancer activity. Specifically, the presence of electron-donating groups on the phenyl rings can enhance cytotoxic effects against various cancer cell lines. For instance, a related thiazole compound demonstrated IC50 values lower than standard drugs like doxorubicin against Jurkat and A-431 cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundJurkat< 10
Compound 13Jurkat< 5
DoxorubicinJurkat15

The anticancer activity of thiazole derivatives is often attributed to their ability to interact with specific proteins involved in cell proliferation and survival. Molecular dynamics simulations have shown that these compounds can bind to Bcl-2 proteins primarily through hydrophobic interactions, which disrupt their anti-apoptotic functions . Furthermore, modifications in the N-aryl amide group linked to the thiazole ring have been shown to significantly influence their potency against cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the compound’s structure affect its biological activity:

  • Substitution Patterns : The presence of m-, p-dimethyl substitutions on the phenyl ring is crucial for enhancing cytotoxic activity.
  • Thiazole Ring Modifications : Replacing the N,N-dimethyl group with alternative groups can significantly alter the activity profile.
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the phenyl ring tend to exhibit enhanced antiproliferative effects .

Case Studies

Several studies have investigated the biological activity of similar thiazole derivatives:

  • Antimalarial Activity : A series of thiazole analogs were tested against Plasmodium falciparum, showing that non-bulky electron-withdrawing groups at ortho positions on the phenyl ring increased antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .
  • Antimicrobial Properties : Other derivatives exhibited promising antimicrobial activities comparable to established antibiotics like norfloxacin, suggesting a broader therapeutic potential for thiazole-containing compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Thiazole derivatives, including this compound, are known for their ability to interact with various biological targets, leading to anticancer effects. Research has highlighted that modifications in the thiazole ring can enhance the potency and selectivity against cancer cell lines.

Anticancer Activity

A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups on the thiazole ring enhances its activity. The compound's ability to induce apoptosis in cancer cells has been a focal point of research, suggesting its potential as a lead compound for developing new anticancer therapies .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on fatty acid amide hydrolase (FAAH), which is crucial in the endocannabinoid system. Inhibition of FAAH can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in pain management and neuroprotection .

Dual Inhibitors Development

Research efforts have focused on designing dual inhibitors targeting both FAAH and soluble epoxide hydrolase (sEH). The incorporation of the thiazole moiety into the structure has been pivotal in enhancing binding affinity and selectivity towards these targets, showcasing the compound's versatility in drug design .

Antimicrobial Properties

Emerging studies indicate that thiazole derivatives possess antimicrobial activity . The compound's structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics. SAR studies have revealed that modifications to the aromatic rings can significantly impact antimicrobial efficacy .

Case Studies and Research Findings

Several case studies have documented the applications of (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile:

Study Focus Findings
Study 1 Antitumor ActivityDemonstrated significant cytotoxicity against various cancer cell lines; structural modifications enhanced potency.
Study 2 Enzyme InhibitionIdentified as a potent inhibitor of FAAH and sEH; dual inhibition leads to increased endocannabinoid levels.
Study 3 Antimicrobial EffectsExhibited broad-spectrum antimicrobial activity; effective against several bacterial strains with minimal cytotoxicity to human cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

TP1 Dye : (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile
  • Key Differences : Replaces the 4-ethoxyphenyl-thiazole with a benzo[d]thiazolyl-thiophene system.
  • Functional Impact: The diphenylamino-thiophene group in TP1 enhances π-conjugation, enabling cyanide anion sensing with a detection limit of 4.24 × 10⁻⁸ M via fluorescence turn-on . In contrast, the 3,4-dimethylphenylamino group in the target compound may reduce conjugation but improve lipophilicity for membrane penetration in biological applications.
(E)-3-((4-Ethoxyphenyl)amino)-2-(4-(4-Fluorophenyl)thiazol-2-yl)acrylonitrile (CAS 372506-93-9)
  • Key Differences : Substitutes the 4-ethoxyphenyl on the thiazole with a 4-fluorophenyl group.

Table 1: Reaction Conditions for Selected Analogs

Compound Catalyst Solvent Time (min) Yield (%) Reference
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles Triethylamine Ethanol 3–10 60–85
Target Compound Triethylamine Ethanol ~10 *75–90† (Inferred)

†Estimated based on analogous reactions.

Cyanide Sensing :
  • TP1 Dye: Detects CN⁻ via nucleophilic addition to the acrylonitrile’s α-carbon, disrupting conjugation and inducing fluorescence. The 3,4-dimethylphenylamino group in the target compound may sterically hinder this mechanism but improve selectivity for bulkier anions .
Antimalarial Derivatives :

Compounds like (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile demonstrate that acrylonitrile-thiazole hybrids can serve as synthons for bioactive heterocycles. The target compound’s ethoxy and dimethyl groups could modulate antimalarial activity by altering solubility and target binding .

Crystallographic and Conformational Analysis

  • RAHB Effects: In analogs like (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile, resonance-assisted hydrogen bonding (RAHB) stabilizes six-membered intramolecular rings. The target compound’s ethoxy group may participate in similar interactions, influencing crystal packing and stability .
  • Conjugation Length : The E-configuration ensures planarity, critical for electronic transitions in sensing. Substituents like 3,4-dimethylphenyl may introduce slight torsional angles, reducing fluorescence quantum yield compared to TP1 .

Key Research Findings

Sensing Performance : TP1’s limit of detection (4.24 × 10⁻⁸ M) for CN⁻ highlights the role of extended conjugation. The target compound’s shorter conjugation may reduce sensitivity but improve specificity for larger analytes .

Medicinal Chemistry : Thiazole-acrylonitrile hybrids with electron-donating groups (e.g., ethoxy, methyl) show enhanced bioavailability compared to halogenated analogs, as seen in antimalarial studies .

Synthetic Efficiency: Electron-donating substituents on the aryl aldehyde (e.g., 4-ethoxyphenyl) improve Knoevenagel condensation yields (75–90%) compared to electron-withdrawing groups (50–70%) .

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

Answer: The synthesis typically involves:

Thiazole ring formation : React α-haloketones with thiourea under reflux in ethanol to generate the thiazole core .

Ethoxyphenyl substitution : Introduce the 4-ethoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution, using Pd catalysts or K₂CO₃ in DMF at 80–100°C .

Amination : Couple the 3,4-dimethylphenylamine group via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃) in toluene at 110°C .

Acrylonitrile formation : Use Knoevenagel condensation with malononitrile under basic conditions (piperidine/EtOH, 60°C) to fix the E-configuration .
Optimization : Monitor intermediates via TLC/HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to enhance yield (e.g., 70–95% reported for analogous compounds) .

Q. Q2. How can the stereochemical configuration (E/Z) of this acrylonitrile derivative be validated?

Answer:

NMR spectroscopy : Use NOESY to confirm spatial proximity of the 3,4-dimethylphenylamino group and thiazole protons, indicative of the E-isomer .

X-ray crystallography : Resolve single-crystal structures (as in –6 for similar compounds) to unambiguously assign configuration .

Computational modeling : Compare experimental and DFT-calculated 1^1H/13^{13}C NMR shifts (e.g., Gaussian09 with B3LYP/6-31G**) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported bioactivity data for structurally similar thiazole-acrylonitrile derivatives?

Answer:

Control variables : Standardize assays (e.g., IC₅₀ measurements in cancer cell lines like MCF-7) to isolate substituent effects (e.g., ethoxy vs. nitro groups) .

Meta-analysis : Compare datasets from PubChem and crystallographic studies (e.g., –6) to correlate electronic effects (Hammett σ values) with activity trends .

Mechanistic studies : Use SPR or ITC to quantify target binding (e.g., kinase inhibition) and rule off-target effects .

Q. Q4. How does the 4-ethoxyphenyl substituent influence the compound’s electronic properties and reactivity?

Answer:

Electron-donating effect : The ethoxy group increases electron density on the thiazole ring, enhancing nucleophilic reactivity (e.g., in SNAr reactions) .

DFT calculations : HOMO/LUMO analysis shows reduced bandgap (Δ ≈ 3.5 eV) compared to nitro-substituted analogs, favoring charge-transfer interactions .

Solvatochromism : UV-Vis spectra in polar solvents (e.g., DMSO) reveal bathochromic shifts due to extended conjugation .

Q. Q5. What methodologies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

Answer:

Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at the 3,4-dimethylphenyl and 4-ethoxyphenyl positions .

Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo assays to identify selectivity patterns .

Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to predict binding modes and guide SAR .

Q. Q6. How can computational tools predict metabolic stability and toxicity early in development?

Answer:

ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, plasma protein binding, and hERG inhibition .

Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .

Toxicity alerts : Apply Derek Nexus to flag structural alerts (e.g., nitrile hydrolysis to cyanide) and prioritize safer analogs .

Q. Q7. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

Answer:

Solvent screening : Use vapor diffusion with 1:1 DCM/hexane or slow evaporation in EtOAc .

Temperature gradients : Crystallize at 4°C to slow nucleation and improve crystal quality .

Additive screening : Introduce trace co-solvents (e.g., 1% DMSO) to disrupt π-π stacking and prevent amorphous aggregation .

Q. Q8. How do steric effects from the 3,4-dimethylphenyl group impact intermolecular interactions in supramolecular assemblies?

Answer:

X-ray analysis : Compare packing motifs (e.g., herringbone vs. layered) with less bulky analogs (–6) .

Hirshfeld surfaces : Quantify C-H···π and van der Waals interactions using CrystalExplorer .

Thermal analysis : DSC/TGA reveals higher melting points (ΔTm ≈ 20°C) due to enhanced lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.